molecular formula C8H13NOS B1349822 1-Thia-4-azaspiro[4.5]decan-3-one CAS No. 4580-63-6

1-Thia-4-azaspiro[4.5]decan-3-one

Cat. No. B1349822
CAS RN: 4580-63-6
M. Wt: 171.26 g/mol
InChI Key: MHTZRDHAPSMSNK-UHFFFAOYSA-N
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Description

1-Thia-4-azaspiro[4.5]decan-3-one is a chemical compound with the linear formula C8H13NOS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The 1-thia-4-azaspiro[4.5]decan compounds were prepared via a one-pot three-component reaction involving condensation of ketones namely, 4-methylcyclohexanone and cyclohexanone; aromatic amines namely, 4-bromoaniline or 4-fluoroaniline; and mercaptoacetic acid in dry benzene .


Molecular Structure Analysis

The molecular structure of 1-Thia-4-azaspiro[4.5]decan-3-one is represented by the SMILES string O=C1NC2(CCCCC2)SC1 . The InChI representation is 1S/C8H13NOS/c10-7-6-11-8(9-7)4-2-1-3-5-8/h1-6H2,(H,9,10) .


Chemical Reactions Analysis

The thioglycoside derivatives of the synthesized (1,3,4-thiadiazolyl)thiaazaspiro[4.5]decane and thiazolopyrimidinethione compounds were synthesized by glycosylation reactions using acetylated glycosyl bromides .

Scientific Research Applications

Anticancer Activity

New 1-thia-azaspiro[4.5]decane derivatives, their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized . The anticancer activity of these synthesized compounds was studied against the cell culture of HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma) and HCT116 (human colorectal carcinoma) cell lines. A number of compounds showed moderate to high inhibition activities .

Antiviral Activity

A series of 1-thia-4-azaspiro[4.5]decan-3-ones bearing an amide group at C-4 and various substitutions at C-2 and C-8 were synthesized and evaluated against human coronavirus and influenza virus . Compounds 7m, 7n, 8k, 8l, 8m, 8n, and 8p were found to inhibit human coronavirus 229E replication .

Anti-ulcer Activity

There is ongoing research into the anti-ulcer activity of new 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives . While the specific results of these studies are not detailed in the available sources, this represents another potential application of 1-Thia-4-azaspiro[4.5]decan-3-one derivatives.

Synthesis of Thiazolopyrimidine and 1,3,4-Thiadiazole Compounds

1-Thia-4-azaspiro[4.5]decan-3-one derivatives can be used in the synthesis of thiazolopyrimidine and 1,3,4-thiadiazole compounds . These compounds have a wide range of applications in medicinal and pharmaceutical chemistry.

Synthesis of Thioglycosides

The thioglycoside derivatives of the synthesized (1,3,4-thiadiazolyl)thiaazaspiro[4.5]decane and thiazolopyrimidinethione compounds were synthesized by glycosylation reactions using acetylated glycosyl bromides . Thioglycosides have potential applications in medicinal chemistry due to their biological activities.

Development of New Anticancer Agents

The thiazolidine ring system, which is integrated in 1-thia-4-azaspiro[4.5]decan-3-one, is mainly used in the development of new potent anticancer agents showing cytotoxicity against different types of cancer cells .

Safety and Hazards

While specific safety and hazards information for 1-Thia-4-azaspiro[4.5]decan-3-one is not available, general precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

1-thia-4-azaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c10-7-6-11-8(9-7)4-2-1-3-5-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTZRDHAPSMSNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372274
Record name 1-thia-4-azaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Thia-4-azaspiro[4.5]decan-3-one

CAS RN

4580-63-6
Record name 1-thia-4-azaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the core structure of 1-Thia-4-azaspiro[4.5]decan-3-one and what are its key structural features?

A1: 1-Thia-4-azaspiro[4.5]decan-3-one is a heterocyclic compound characterized by a thiazolidine ring fused to a cyclohexane ring via a spiro carbon atom. This spirocyclic structure provides a unique scaffold for further chemical modifications.

Q2: What are the common synthetic routes to obtain 1-Thia-4-azaspiro[4.5]decan-3-one derivatives?

A2: A prevalent method involves reacting cyclohexanone with a primary amine, followed by cyclization with thioglycolic acid. [] This versatile approach allows for the incorporation of various substituents on the aryl ring, impacting the compound's biological activity. [, , ] Another approach utilizes the reaction of 1-oxa-4-thiaspiro[4.5]decan-2-one with aniline derivatives, yielding the desired 1-thia-4-azaspiro[4.5]decan-3-one scaffold. []

Q3: How do structural modifications of 1-Thia-4-azaspiro[4.5]decan-3-one derivatives influence their biological activities?

A3: Research has demonstrated that introducing various substituents at the C-2 and C-8 positions of the 1-Thia-4-azaspiro[4.5]decan-3-one core can significantly affect its biological properties. For instance, incorporating an amide group at C-4 and specific substitutions at C-2 and C-8 has been shown to enhance antiviral activity against human coronavirus 229E. [] Similarly, introducing a pyrimidine ring at the 4-position resulted in promising antimicrobial activity. []

Q4: What types of biological activities have been reported for 1-Thia-4-azaspiro[4.5]decan-3-one derivatives?

A4: Studies have revealed that compounds within this family exhibit a wide range of biological activities, including:

  • Antimicrobial activity: Several derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis. [, , ]
  • Antiviral activity: Certain derivatives, particularly those with specific substitutions at C-2, C-4, and C-8, have demonstrated inhibitory effects against human coronavirus 229E replication. []
  • Anticancer activity: Research has indicated that some 1-Thia-4-azaspiro[4.5]decan-3-one analogs exhibit anticancer activity against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. []
  • Antidiabetic activity: Some derivatives have shown potential as both α-amylase and α-glucosidase inhibitors, highlighting their potential in managing diabetes. []
  • Nematicidal activity: Studies have explored the nematicidal activity of 2‐(1H‐Benzo[d]imidazol‐2‐ylmethyl)‐4‐aryl‐1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives against plant-parasitic nematodes. []

Q5: What are the limitations of the current research on 1-Thia-4-azaspiro[4.5]decan-3-one derivatives?

A5: While promising, research on 1-Thia-4-azaspiro[4.5]decan-3-one derivatives is still in its early stages. Further investigations are needed to understand:

    Q6: What are the future directions for research on 1-Thia-4-azaspiro[4.5]decan-3-one derivatives?

    A6: Future research should focus on:

      Q7: What analytical techniques are commonly used to characterize 1-Thia-4-azaspiro[4.5]decan-3-one derivatives?

      A7: Researchers employ various spectroscopic techniques for structural elucidation, including:

        Q8: How are computational chemistry and modeling approaches utilized in the research of 1-Thia-4-azaspiro[4.5]decan-3-one derivatives?

        A8: Computational tools play a crucial role in:

        • Molecular docking studies: Predicting the binding affinity and interactions of the compounds with their potential targets, aiding in the rational design of new derivatives. []

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